molecular formula C11H17NO5 B1276407 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid CAS No. 883550-05-8

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Cat. No.: B1276407
CAS No.: 883550-05-8
M. Wt: 243.26 g/mol
InChI Key: FYXUSCGIWKLIIR-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the oxobutanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid has a wide range of scientific research applications:

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic core but lacking the oxobutanoic acid moiety.

    1-N-BOC-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: A derivative with a piperidine ring and a tert-butyl carbamate protecting group.

    1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: Another derivative with a benzyl carbamate protecting group.

Uniqueness

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is unique due to its combination of the spirocyclic core and the oxobutanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXUSCGIWKLIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424262
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883550-05-8
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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